molecular formula C23H17N3O5 B2985329 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-87-3

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2985329
CAS RN: 307541-87-3
M. Wt: 415.405
InChI Key: KORSRGSVPLWDNL-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Complexation and Crystal Engineering

Research has explored the design strategies for molecular complexation to create new materials exhibiting quadratic nonlinear optical behavior. Studies involving related molecular structures have focused on the ideal orientation of chromophores linked by hydrogen bonds, aiming for noncentrosymmetric structures to enhance second harmonic generation (SHG) activity. This approach is critical for developing advanced optical materials with potential applications in photonics and laser technology (Muthuraman et al., 2001).

Syntheses and Biological Activities

Compounds with structural similarities have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies contribute to the development of new chemical entities with potential applications in agriculture and pest control. The synthesis process often involves the reaction of specific carbonyl chlorides with substituted phenylhydroxyamines, demonstrating the compound's versatility in creating derivatives with varied biological activities (Zhu et al., 2014).

Cycloaddition Reactions

Cycloaddition reactions of related esters with Schiff bases and heteroaromatic rings have been explored for creating compounds with potential pharmaceutical applications. These reactions lead to the formation of structures like (o-hydroxybenzoyl)imidazoles, indicating the compound's utility in synthetic organic chemistry for developing therapeutically relevant molecules (Katritzky et al., 1980).

Synthesis of Novel Polyimides

The synthesis of novel polyimides derived from dianhydride and aromatic diamines, incorporating pyridine moieties, has shown that compounds with structural similarities can lead to materials with excellent thermal stability, mechanical properties, and low dielectric constants. These materials have significant implications for the electronics industry, particularly in developing high-performance polymers for use in electronic components and insulators (Wang et al., 2006).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNRXROFJJEGCB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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